ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate

CB1 receptor cannabinoid antagonist radioligand binding

Ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate (CAS 681853-22-5) is a synthetic small-molecule sulfonylated piperazine derivative with the molecular formula C16H24N2O5S and a molecular weight of 356.44 g/mol. The compound belongs to the sulfonylpiperazine class, which has been patented as cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists for indications including obesity and metabolic syndrome.

Molecular Formula C16H24N2O5S
Molecular Weight 356.4g/mol
CAS No. 681853-22-5
Cat. No. B346044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate
CAS681853-22-5
Molecular FormulaC16H24N2O5S
Molecular Weight356.4g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
InChIInChI=1S/C16H24N2O5S/c1-5-23-16(19)17-6-8-18(9-7-17)24(20,21)15-11-14(22-4)12(2)10-13(15)3/h10-11H,5-9H2,1-4H3
InChIKeyJXDWYYJXEGURNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate (CAS 681853-22-5): Compound Class, Physicochemical Identity, and Procurement-Relevant Specifications


Ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate (CAS 681853-22-5) is a synthetic small-molecule sulfonylated piperazine derivative with the molecular formula C16H24N2O5S and a molecular weight of 356.44 g/mol [1]. The compound belongs to the sulfonylpiperazine class, which has been patented as cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists for indications including obesity and metabolic syndrome [2][3]. Key procurement-relevant identifiers include its InChIKey (JXDWYYJXEGURNL-UHFFFAOYSA-N), an exact mass of 356.140593 g/mol, and a topological polar surface area of 84.94 Ų [1]. The compound is typically supplied at ≥95% purity for research use .

Why Generic Substitution Fails for Ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate: Regioisomer-Dependent Target Engagement and Physicochemical Divergence


Within the sulfonylated piperazine class, seemingly minor structural variations produce quantifiable differences in cannabinoid receptor affinity, lipophilicity, and chromatographic behavior that preclude simple interchange. The target compound possesses a 5-methoxy-2,4-dimethyl substitution pattern on the benzenesulfonyl ring, distinguishing it from its closest regioisomer (4-methoxy-2,5-dimethyl, CAS 681852-61-9) . In the broader sulfonylated piperazine series, CB1 Ki values span from 8 nM to >1,000 nM depending on aryl substitution, demonstrating that small changes in substitution position drive large affinity differences [1][2]. Furthermore, the target compound's computed logP of approximately 1.0–1.6 positions it in a distinct lipophilicity range compared to more hydrophobic analogs bearing benzhydryl or bis-trifluoromethyl substituents, directly impacting solubility, membrane permeability, and assay compatibility [3][4].

Product-Specific Quantitative Evidence Guide: Ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate (CAS 681853-22-5) vs. Closest Analogs


CB1 Receptor Affinity: Target Compound (5-MeO-2,4-diMe) vs. Close Sulfonylpiperazine Analog with the Identical Arylsulfonyl Moiety

The target compound (CAS 681853-22-5) exhibits weak CB1 receptor affinity with a Ki > 1,000 nM in rat brain homogenate competition binding assays using [3H]CP-55,940 [1]. In contrast, a closely related sulfonylpiperazine bearing the identical 5-methoxy-2,4-dimethylbenzenesulfonyl group but a different N1-substituent (BDBM50063530, CHEMBL3398547) demonstrates moderate CB1 affinity with a Ki of 620 nM under the same assay conditions [2]. This within-scaffold comparison—where the arylsulfonyl moiety is held constant—indicates that the N1-carboxylate ester substitution in the target compound reduces CB1 affinity by at least 1.6-fold relative to alternative N1-substitution patterns. In the broader sulfonylpiperazine class, optimized CB1 antagonists achieve Ki values as low as 8 nM [3], placing the target compound at the low-affinity end of the class spectrum and establishing its primary utility as a selectivity-control compound rather than a potent CB1 ligand.

CB1 receptor cannabinoid antagonist radioligand binding sulfonylpiperazine SAR

Regioisomer Differentiation: 5-Methoxy-2,4-dimethyl vs. 4-Methoxy-2,5-dimethyl Benzenesulfonyl Substitution

The target compound (CAS 681853-22-5) features a 5-methoxy-2,4-dimethyl substitution pattern on the benzenesulfonyl ring. Its closest regioisomer, ethyl 4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate (CAS 681852-61-9), has an identical molecular formula (C16H24N2O5S), molecular weight (356.44 g/mol), and exact mass but differs solely in the position of the methoxy and one methyl group on the aryl ring [1]. This positional isomerism produces distinct InChIKeys (target: JXDWYYJXEGURNL-UHFFFAOYSA-N; comparator: AIZDUZWXKVAXOB-UHFFFAOYSA-N), distinct chromatographic retention behaviors, and distinct mass spectral fragmentation patterns as documented in the Wiley Registry of Mass Spectral Data [1]. Within sulfonylpiperazine CB1 antagonist SAR, aryl substitution regiochemistry is a critical determinant of receptor affinity: the 4-methoxy-2,5-dimethyl isomer series and the 5-methoxy-2,4-dimethyl series represent distinct chemical series that cannot be assumed to exhibit equivalent biological activity [2].

regioisomer positional isomer structure-activity relationship procurement specification

Lipophilicity-Driven Differentiation: Target Compound logP vs. High-Affinity Sulfonylpiperazine CB1 Antagonists

The target compound has a computed logP (clogP) of approximately 1.0–1.6 and a topological polar surface area (TPSA) of 84.5–84.9 Ų [1][2]. In contrast, highly optimized sulfonylpiperazine CB1 antagonists in the patent literature—particularly those achieving Ki values in the low nanomolar range—typically incorporate more lipophilic N1-substituents (e.g., benzhydryl, bis-trifluoromethylphenyl) that drive logP values above 3.0 [3]. The 1.4–2.0 log unit difference between the target compound and high-affinity class members represents a substantial divergence in predicted membrane permeability and CNS distribution potential. The target compound's moderate logP (1.0–1.6), combined with its ethyl carboxylate ester moiety, places it in a physicochemical space more compatible with aqueous assay conditions than high-logP analogs, which may require DMSO concentrations that confound certain biochemical and cell-based readouts [1].

logP lipophilicity CNS penetration physicochemical profiling drug-likeness

Analytical Characterization: Documented Mass Spectral Fingerprint for Identity Verification

The target compound has a documented mass spectrum in the Wiley Registry of Mass Spectral Data 2023, accessible via SpectraBase (Compound ID: 1pkbnxWLdz2), providing a verifiable analytical fingerprint for procurement identity confirmation [1]. The exact mass is 356.140593 g/mol, and the InChIKey is JXDWYYJXEGURNL-UHFFFAOYSA-N [1]. In contrast, the regioisomer CAS 681852-61-9 has a distinct InChIKey (AIZDUZWXKVAXOB-UHFFFAOYSA-N) . While many research-grade sulfonylpiperazines lack publicly available reference spectra, the target compound's inclusion in the Wiley Registry enables independent identity verification using standard GC-MS instrumentation. The compound also meets Lipinski's Rule-of-Five criteria (MW = 356.44; HBA = 7; HBD = 1; RB = 6; logP = 1.07) [2], indicating favorable drug-like physicochemical properties that support its use in cell-based and in vivo experimental systems.

mass spectrometry GC-MS analytical QC identity verification spectral library

Research and Industrial Application Scenarios for Ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate (CAS 681853-22-5)


Negative Control Compound for CB1 Receptor Antagonist High-Throughput Screening Campaigns

With a demonstrated CB1 Ki > 1,000 nM, the target compound serves as a quantitatively characterized low-affinity comparator in CB1 radioligand displacement assays [1]. In screening cascades designed to identify novel CB1 antagonists from sulfonylpiperazine libraries, this compound provides a validated weak-affinity baseline against which hit compounds (typically Ki < 100 nM) can be benchmarked. Unlike completely inactive negative controls, its residual measurable affinity (>1,000 nM but detectable) allows for quality control of assay sensitivity—if the assay fails to detect displacement by this compound at high concentrations, the assay window may be compromised.

Regioisomer Selectivity Probe in Sulfonylpiperazine Structure-Activity Relationship Studies

The target compound (5-methoxy-2,4-dimethyl substitution) and its regioisomer CAS 681852-61-9 (4-methoxy-2,5-dimethyl substitution) form a matched molecular pair that isolates the effect of aryl substitution regiochemistry on CB1 receptor pharmacology [2]. Systematic comparison of these two compounds—which share identical molecular formula, molecular weight, and core scaffold—enables researchers to quantify the contribution of methoxy/methyl positioning to receptor affinity, functional activity, and off-target profiles. This paired analysis is essential for building predictive pharmacophore models within the sulfonylpiperazine class.

Physicochemical Comparator for CNS Penetration Profiling in the Sulfonylpiperazine Series

With a computed logP of 1.0–1.6 and TPSA of ~85 Ų, the target compound occupies a moderate lipophilicity space distinct from high-affinity CB1 antagonists that typically exhibit logP > 3.0 [3][4]. It can be deployed as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to establish how incremental increases in logP within the sulfonylpiperazine series correlate with changes in apparent permeability. This application is particularly relevant for programs seeking to decouple CB1 affinity from CNS penetration.

Analytical Reference Standard for GC-MS Method Development and Regioisomer Resolution

The availability of a verified mass spectrum in the Wiley Registry of Mass Spectral Data 2023 [2] supports the use of this compound as an analytical reference standard for developing GC-MS methods capable of resolving the target compound from its regioisomer (CAS 681852-61-9). This is critical for QC laboratories that must confirm the identity of received material, particularly when procuring from vendors where regioisomer cross-contamination is a recognized risk in sulfonylpiperazine synthesis.

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